![molecular formula C15H14N2O4S B2803828 N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941871-31-4](/img/structure/B2803828.png)
N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
Thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Fungicidal Activity
The synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives have revealed promising fungicidal properties. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides such as diflumetorim and flumorph. Compound 4f, in particular, stands out as a potential candidate for further development as a CDM fungicide .
Anti-Inflammatory Potential
While specific studies on this compound’s anti-inflammatory effects are scarce, the presence of the thiophene moiety suggests potential anti-inflammatory activity. Thiophenes have been investigated for their ability to modulate inflammatory pathways, making this compound an interesting candidate for further exploration .
Serotonin Antagonism and Alzheimer’s Disease
Although direct evidence is lacking, the structural features of N-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hint at possible interactions with serotonin receptors. Serotonin antagonists play a crucial role in treating various neurological disorders, including Alzheimer’s disease. Further research could shed light on its potential in this context .
Photovoltaic Applications
Thiophene-based compounds have been extensively studied in organic photovoltaics (OPVs). Their π-conjugated systems allow efficient charge transport, making them suitable for use as electron donors or acceptors in solar cells. Investigating the photovoltaic properties of this compound could reveal its potential in renewable energy applications .
Organic Light-Emitting Diodes (OLEDs)
Thiophenes are also employed in OLEDs due to their excellent electron-transport properties. By incorporating N-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide into OLED devices, researchers could explore its luminescent properties and potential as an emissive material .
Drug Delivery Systems
Given its unique structure, this compound might serve as a building block for designing drug delivery systems. The benzodioxine scaffold could be modified to encapsulate therapeutic agents, enhancing their solubility, stability, and targeted delivery to specific tissues .
Mechanism of Action
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-16-14(19)10-4-7-22-15(10)17-13(18)9-2-3-11-12(8-9)21-6-5-20-11/h2-4,7-8H,5-6H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIRYQWDEYYMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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